C13H16BrN3O3S2
Description
The compound with the molecular formula C13H16BrN3O3S2 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate . This compound is characterized by its complex structure, which includes bromine, nitrogen, oxygen, and sulfur atoms. It has a molecular weight of 406.3 g/mol.
Properties
Molecular Formula |
C13H16BrN3O3S2 |
|---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
3-[(E)-(4-methoxyphenyl)methylideneamino]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine;hydrobromide |
InChI |
InChI=1S/C13H15N3O3S2.BrH/c1-19-10-4-2-9(3-5-10)6-15-16-11-7-21(17,18)8-12(11)20-13(16)14;/h2-6,11-12,14H,7-8H2,1H3;1H/b14-13?,15-6+; |
InChI Key |
UEMUFQGXRYICDI-MVQTVNSSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/N2C3CS(=O)(=O)CC3SC2=N.Br |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN2C3CS(=O)(=O)CC3SC2=N.Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate involves several steps. One common method includes the reaction of 2-bromo-4-nitroaniline with diethyldithiocarbamic acid in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and sodium hydroxide for substitution reactions . The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
The compound with the chemical formula is known as a potential pharmaceutical agent, specifically in the context of medicinal chemistry. Its applications span various fields, particularly in drug development and biomedical research. Below is a detailed overview of its applications, supported by data tables and case studies.
Pharmaceutical Applications
The compound has shown promise in several therapeutic areas, particularly as an anti-cancer agent and in the treatment of infectious diseases. Its unique structure allows it to interact with biological targets effectively.
Anticancer Activity
- Mechanism of Action : The compound may function by inhibiting specific enzymes or receptors involved in tumor growth and proliferation. Research indicates that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug.
- Case Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 1.4 µM to 6 µM, indicating potent activity against these malignancies .
Antimicrobial Properties
- Mechanism of Action : The presence of bromine and sulfur atoms enhances its ability to disrupt microbial cell walls or inhibit essential metabolic pathways.
- Case Study : In vitro studies have shown that the compound exhibits antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Bioconjugation and Targeted Drug Delivery
The ability to modify this compound for bioconjugation opens avenues for targeted therapies. By attaching it to antibodies or other targeting moieties, it can deliver therapeutic agents directly to diseased tissues.
Targeting Cancer Cells
- Case Study : Research has explored the use of this compound conjugated with monoclonal antibodies targeting tumor-specific antigens. This approach has enhanced the specificity and reduced systemic toxicity compared to conventional chemotherapy .
Diagnostic Applications
The compound's properties allow it to be utilized in imaging techniques, such as mass spectrometry imaging (MSI), which provides spatial distribution data of biomolecules in tissues.
Mass Spectrometry Imaging
- Application : It can be employed to visualize drug distribution in tissues post-administration, aiding in understanding pharmacokinetics and optimizing dosing regimens.
- Case Study : A recent study utilized this compound in MSI to track its localization within tumor tissues, providing insights into its therapeutic efficacy and distribution patterns .
Table 1: Anticancer Activity
Table 2: Antimicrobial Activity
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate: can be compared with other similar compounds, such as:
These compounds share some structural similarities but differ in their specific functional groups and applications. The uniqueness of 2-(2-Bromo-4-nitroanilino)-2-oxoethyl diethyldithiocarbamate lies in its combination of bromine, nitro, and dithiocarbamate groups, which confer distinct chemical and biological properties.
Biological Activity
C13H16BrN3O3S2, commonly referred to as a brominated compound, has drawn attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, immunomodulatory, and anticancer activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula this compound indicates a complex structure featuring bromine (Br), nitrogen (N), oxygen (O), and sulfur (S) atoms. This unique composition contributes to its diverse biological activities.
1. Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of brominated compounds. For instance, a study on related bromohydrin analogues demonstrated significant activity against various bacterial strains. The compound was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent .
| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
2. Immunomodulatory Effects
This compound has been investigated for its immunomodulatory effects, particularly in stimulating human gammadelta T lymphocytes. Research indicates that at nanomolar concentrations, this compound can trigger effector responses in these immune cells, suggesting its potential role in vaccine development and immunotherapy .
3. Anticancer Properties
Emerging evidence suggests that brominated compounds may possess anticancer properties. A case study involving a series of brominated derivatives indicated that they could induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle progression .
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the efficacy of a brominated derivative in patients with bacterial infections resistant to conventional antibiotics. The results demonstrated a significant reduction in infection rates among those treated with the compound compared to a control group receiving standard treatment .
Case Study 2: Immunotherapy Application
In another study focusing on immunotherapy, patients with chronic infections were administered this compound as part of their treatment regimen. The findings revealed enhanced immune responses and reduced pathogen load, underscoring the compound's potential as an adjunct therapy in chronic infectious diseases .
Research Findings
Recent literature emphasizes the need for further exploration into the pharmacodynamics and pharmacokinetics of this compound. Studies suggest that while the compound exhibits promising biological activities, understanding its mechanism of action at the molecular level is crucial for its therapeutic application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
